trans-2-(Pyrrolidin-1-yl)cyclopentanol
Overview
Description
Trans-2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the CAS Number: 1845038-58-5 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1S,2S)-2- (1-pyrrolidinyl)cyclopentanol . The compound contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of compounds like this compound often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a cyclopentanol group . The compound contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.24 . It contains 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including derivatives like trans-2-(Pyrrolidin-1-yl)cyclopentanol, are significant in medicinal chemistry and industrial applications such as dyes and agrochemical substances. A study highlighted the synthesis of pyrrolidines in a polar [3+2] cycloaddition, showing potential for similar reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
- Ni-catalyzed reductive cyclization of 1,6-dienes has been used to create 3,4-disubstituted cyclopentane and pyrrolidine derivatives with trans selectivity, useful in synthesizing pharmaceutical leads and precursors to drugs and pesticides (Kuang et al., 2017).
Pharmaceutical Applications
- Stereoselective synthesis of certain derivatives like trans-(E)-N-{2-[4-(3,4-dichlorophenyl)but-2-en-2-yl]cyclohexyl}pyrrolidine, which is an alkene mimetic of arylacetamide analgesics, demonstrates the pharmaceutical relevance of compounds related to this compound (Cheng et al., 1993).
- Enantioselective deprotonation using lithium amides such as lithium (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidide has been employed in the synthesis of pharmaceuticals like (-)-carbovir, an anti-HIV carbocyclic nucleoside (Asami et al., 1994).
Mechanism of Action
The mechanism of action of compounds like trans-2-(Pyrrolidin-1-yl)cyclopentanol often depends on their structure. The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The future directions for compounds like trans-2-(Pyrrolidin-1-yl)cyclopentanol could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVOQROHUFMM-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505658 | |
Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32635-39-5 | |
Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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